2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid
Description
Chemical Structure and Properties The compound “2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid” features a pyrazole core substituted with a 2,5-dimethylphenyl group at position 2, a methyl group at position 5, and an acetic acid moiety at position 3. Its molecular formula is C₁₆H₁₈N₂O₃ (molecular weight: 286.33 g/mol). The acetic acid group enhances solubility in polar solvents and facilitates hydrogen bonding, which is critical for biological interactions .
Properties
Molecular Formula |
C14H16N2O3 |
|---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[2-(2,5-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C14H16N2O3/c1-8-4-5-9(2)12(6-8)16-14(19)11(7-13(17)18)10(3)15-16/h4-6,15H,7H2,1-3H3,(H,17,18) |
InChI Key |
YMUNGLIHGZMZSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C(=C(N2)C)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid typically involves multiple steps. One common method starts with the reaction of p-xylene with chloroacetyl chloride to form 2-chloro-1-(2,5-dimethylphenyl)ethanone. This intermediate is then reacted with a suitable compound to form the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis with structurally related pyrazole-acetic acid derivatives highlights the impact of substituents on physicochemical properties and bioactivity. Below is a detailed table and discussion:
Table 1: Key Comparisons of Pyrazole-Acetic Acid Derivatives
Key Observations:
Substituent Effects on Hydrophobicity :
- The target compound’s 2,5-dimethylphenyl group increases lipophilicity compared to fluorinated or chlorinated analogs, favoring passive diffusion across biological membranes .
- Fluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit higher electronegativity, which enhances metabolic stability by resisting oxidative degradation .
Functional Group Contributions :
- The acetic acid moiety common to all compounds enables hydrogen bonding with biological targets, such as enzymes or receptors .
- Hydrochloride salts (e.g., in C₇H₁₁ClN₂O₃) significantly improve aqueous solubility, making them more viable for pharmaceutical formulations .
Biological Activity Trends :
- Chlorine and trifluoromethyl groups in analogs correlate with stronger enzyme inhibition due to their electron-withdrawing properties, which polarize the pyrazole ring and enhance binding to active sites .
- The target compound’s methyl groups may reduce toxicity compared to halogenated derivatives, as halogens can form reactive metabolites .
Synthetic Flexibility :
- Esters (e.g., ethyl or methyl esters) of similar compounds are often intermediates, offering versatility in derivatization. For example, ethyl esters in are hydrolyzed to active acetic acid forms .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The position and nature of aryl substituents (e.g., dimethyl vs. halogenated) directly influence bioactivity. Methyl groups favor lipophilicity and reduced toxicity, while halogens enhance target affinity but may increase metabolic liabilities .
- Computational Insights : Tools like MultiWfn () enable electron density and orbital analysis, predicting reactivity sites. For instance, the ketone group in the pyrazole ring is a hotspot for nucleophilic attacks .
- Crystallography : SHELX programs () are critical for resolving crystal structures, revealing how hydrogen bonding networks (e.g., acetic acid dimerization) influence solid-state stability .
Biological Activity
The compound 2-(2-(2,5-Dimethylphenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The structure of the compound can be represented as follows:
This structure consists of a pyrazole ring, which is known for its pharmacological significance due to its ability to interact with various biological targets.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, a review by Sivaramakarthikeyan et al. (2022) reported that several pyrazole compounds exhibited significant inhibition of paw edema in rat models, indicating their potential as anti-inflammatory agents . The compound in focus showed comparable effects to standard anti-inflammatory drugs like aspirin and diclofenac sodium.
Table 1: Comparison of Anti-inflammatory Activities
| Compound | IC50 (μg/mL) | Standard Drug (IC50 μg/mL) |
|---|---|---|
| This compound | 55.65 | Diclofenac Sodium (54.65) |
| Para-nitrophenyl pyrazole derivative | 93.53 | Aspirin (not specified) |
The above table indicates that the compound exhibits potent anti-inflammatory activity with an IC50 value that is competitive with established drugs.
COX Inhibition
The compound's mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory process. Studies have shown that various pyrazole derivatives can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 2: COX Inhibition Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 30% | 70% | 8.22 |
The selectivity index indicates a favorable profile for this compound as a potential therapeutic agent with reduced side effects.
Case Studies and Research Findings
A notable study involved the synthesis and evaluation of various substituted pyrazoles for their anti-inflammatory properties. The findings suggested that modifications on the pyrazole ring could enhance biological activity while maintaining safety profiles .
In another case study focusing on acute inflammatory models in rats, the compound demonstrated significant efficacy in reducing inflammation and associated symptoms such as pain and swelling .
Safety Profile
Safety assessments conducted during these studies indicated minimal toxicity at therapeutic doses. Histopathological evaluations revealed no significant degenerative changes in major organs such as the liver and kidneys, suggesting that the compound could be safe for long-term use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
